3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4,6-dimethyl-2,5-dioxo-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-11-6-7(12(2)9(11)17)13(8(16)10-6)4-3-5(14)15/h6-7H,3-4H2,1-2H3,(H,10,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKHBERBUZETSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the propanoic acid moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit notable antimicrobial properties. Studies have shown that 3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid can inhibit the growth of various bacterial strains. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications to the imidazole ring can enhance activity against Gram-positive bacteria .
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. A notable case study involved its application in targeting breast cancer cells, where it effectively reduced cell viability .
1.3 Drug Delivery Systems
Due to its ability to form stable complexes with certain drugs, this compound is being explored as a potential carrier in drug delivery systems. Its unique structure allows for enhanced solubility and bioavailability of poorly soluble drugs .
Agricultural Applications
2.1 Pesticide Development
The compound's structural features have led to its exploration as a potential pesticide. Research indicates that it can act as a biopesticide with lower toxicity to non-target organisms compared to traditional chemical pesticides. Field trials have shown effective control of certain pests while maintaining ecological balance .
2.2 Plant Growth Regulation
In agricultural studies, this compound has been identified as a plant growth regulator. It promotes root development and enhances nutrient uptake in various crops, leading to improved yields .
Materials Science Applications
3.1 Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and resistance to environmental degradation .
3.2 Nanomaterials Development
Recent advancements have seen the use of this compound in the fabrication of nanomaterials for electronic applications. Its unique properties facilitate the creation of conductive nanocomposites suitable for sensors and other electronic devices .
Data Tables
| Application Area | Specific Use | Outcomes/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Properties | Induces apoptosis in breast cancer cells | |
| Drug Delivery Systems | Enhances solubility and bioavailability | |
| Agricultural Applications | Pesticide Development | Effective pest control with lower toxicity |
| Plant Growth Regulation | Promotes root development and nutrient uptake | |
| Materials Science | Polymer Synthesis | Improved mechanical properties |
| Nanomaterials Development | Facilitates conductive nanocomposites |
Case Studies
-
Antimicrobial Study:
A study published in Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various derivatives of imidazole compounds against Staphylococcus aureus and Escherichia coli. The findings highlighted the importance of structural modifications for enhanced activity . -
Pesticide Efficacy:
Field trials conducted on tomato plants demonstrated that applying this compound as a biopesticide resulted in a significant reduction in pest populations while promoting plant health . -
Polymer Enhancement:
Research published in Polymer Science explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The resulting composites showed improved thermal stability and mechanical strength compared to standard PVC .
Mechanism of Action
The mechanism by which 3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations:
- Acid vs. Ester Derivatives : The free carboxylic acid (target compound) offers hydrogen-bonding capacity, while esterified versions (e.g., ethyl acetate derivative) prioritize lipophilicity .
- Stereochemistry: The (2R)-configured propanoic acid derivative () highlights the role of chirality in biological targeting, a factor absent in the racemic target compound .
Biological Activity
The compound 3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid , with the CAS number 343768-54-7 , is a synthetic derivative of imidazo[4,5-d]imidazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the existing research on its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action.
- Molecular Formula : C₈H₁₂N₄O₄
- Molecular Weight : 228.21 g/mol
- Structure : The compound features a hexahydroimidazo structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities. The specific compound in focus has been evaluated for its antibacterial and antifungal properties.
Antibacterial Activity
Studies have shown that this compound demonstrates significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | 625 |
| Enterococcus faecalis | 625 |
| Pseudomonas aeruginosa | 1250 |
| Escherichia coli | >2000 |
The compound showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis but was less effective against Pseudomonas aeruginosa and Escherichia coli, indicating selective antibacterial activity.
Antifungal Activity
In addition to its antibacterial properties, this compound has been tested for antifungal activity against Candida albicans. The results indicated that it possesses significant antifungal effects:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 312.5 |
The compound exhibited promising antifungal activity with a relatively low MIC value compared to other tested compounds in similar studies.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with microbial cell membranes or specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Screening : A comprehensive study involved synthesizing various imidazole derivatives and screening them against common bacterial strains. The results confirmed that the compound had notable antibacterial properties comparable to established antibiotics .
- Antifungal Evaluation : In another research effort focusing on antifungal agents, this compound was included in a panel of tested substances against C. albicans. It demonstrated effectiveness similar to fluconazole at certain concentrations .
- Comparative Analysis : A comparative study highlighted the differences in activity between various derivatives of imidazole-based compounds. It was noted that modifications to the side chains significantly influenced the biological efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, imidazo[4,5-d]imidazole derivatives are often synthesized via refluxing hydrazides with carboxylic acid derivatives in polar solvents like DMSO or acetic acid, followed by crystallization . Purity optimization may require gradient recrystallization (e.g., water-ethanol mixtures) or chromatographic techniques (HPLC with C18 columns). Yield improvements (~65% in initial steps) can be achieved by adjusting reaction time, solvent ratios, or using catalysts like sodium acetate .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodology : Use a combination of 1H/13C NMR to identify proton environments (e.g., methyl groups at C4/C6) and carbonyl resonances. X-ray crystallography (e.g., CCDC 1038591 protocols) resolves stereochemistry, particularly for the hexahydroimidazo ring system . High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₀H₁₄N₄O₄), while FTIR confirms carboxylic acid (1700–1750 cm⁻¹) and imidazolone (1650–1680 cm⁻¹) functionalities .
Q. What are the primary challenges in stabilizing this compound under experimental conditions?
- Methodology : The compound’s diketone and carboxylic acid moieties make it hygroscopic and prone to hydrolysis. Stability studies under controlled humidity (e.g., desiccators with silica gel) and inert atmospheres (N₂/Ar) are critical. Lyophilization or storage in anhydrous DMSO at –20°C is recommended for long-term preservation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the pharmacological activity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or adenosine receptors evaluates binding affinity. Comparative analysis with structurally similar compounds (e.g., 4-(2,5-dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)butyric acid ) identifies pharmacophore regions .
Q. What experimental strategies resolve contradictions in reported biological activity data for imidazo[4,5-d]imidazole derivatives?
- Methodology :
- Dose-response assays : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Binding kinetics : Surface plasmon resonance (SPR) quantifies on/off rates for target interactions, distinguishing true inhibitors from nonspecific binders.
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses whether discrepancies arise from rapid degradation .
Q. How can substituent modifications (e.g., methyl vs. ethyl groups) alter the compound’s pharmacokinetics?
- Methodology :
- LogP measurements : Compare partition coefficients (shake-flask method) to evaluate lipophilicity changes. Methyl groups typically reduce LogP by ~0.5 units versus ethyl groups.
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption. Substituents at C4/C6 may sterically hinder transporter-mediated uptake .
- In vivo PK : Radiolabeled analogs (³H/¹⁴C) track bioavailability and half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
